

An In-depth Technical Guide to Deuterium-Labeled Νε-acetyl-L-lysine

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Compound of Interest		
Compound Name:	Nepsilon-acetyl-L-lysine-d8	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of deuterium-labeled Nɛ-acetyl-L-lysine, a critical tool in modern proteomics and biomedical research. We will delve into its fundamental properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry. This document offers detailed experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.

Introduction to Nε-acetyl-L-lysine and its Deuterated Analog

Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a crucial role in regulating a wide array of cellular processes.[1][2] This modification, where an acetyl group is added to the epsilon amino group of a lysine residue, is a key mechanism in epigenetics, primarily through the modulation of histone-DNA interactions to control gene expression.[3][4] Histone acetyltransferases (HATs) catalyze the addition of acetyl groups, while histone deacetylases (HDACs) remove them, creating a dynamic regulatory system.[3][5] Aberrant acetylation patterns have been implicated in numerous diseases, including cancer, making the enzymes involved key therapeutic targets.[5][6]

Deuterium-labeled Nɛ-acetyl-L-lysine is a stable isotope-labeled version of this important molecule. In this analog, one or more hydrogen atoms are replaced by deuterium, a heavy



isotope of hydrogen. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher mass. This mass difference is the cornerstone of its utility in quantitative mass spectrometry, where it serves as an ideal internal standard for the accurate and precise measurement of endogenous Nɛ-acetyl-L-lysine.[7]

Physicochemical Properties and Mass Spectrometric Behavior

The introduction of deuterium atoms into the Nɛ-acetyl-L-lysine molecule results in a predictable mass shift, which is fundamental to its application in mass spectrometry. The most common variant is d3-Nɛ-acetyl-L-lysine, where the three hydrogen atoms on the acetyl group are replaced by deuterium.

Property	Unlabeled Nε-acetyl-L- lysine	d3-Nε-acetyl-L-lysine
Molecular Formula	C8H16N2O3	C8H13D3N2O3
Monoisotopic Mass	188.1161 g/mol	191.1349 g/mol
Mass Shift (d3 vs. unlabeled)	-	+3.0188 Da
Acetylation Mass Shift	+42.0106 Da (from Lysine)	+45.0294 Da (from Lysine)

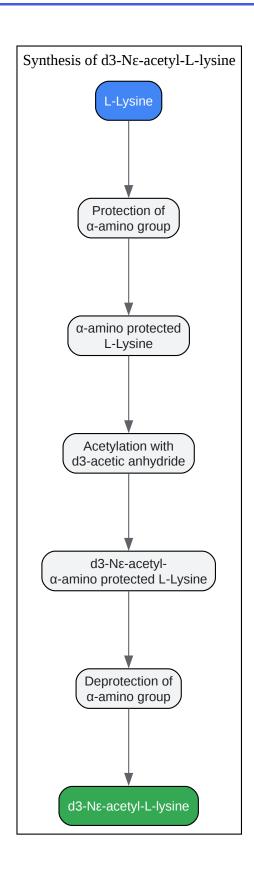
Table 1: Physicochemical Properties of Unlabeled and d3-Nε-acetyl-L-lysine.

In tandem mass spectrometry (MS/MS), acetylated lysine-containing peptides exhibit characteristic fragmentation patterns. Notably, the presence of immonium ions at m/z 126.1 and 143.1 are diagnostic for acetylated lysine residues.[4] When using a deuterium-labeled acetyl group (d3), these diagnostic ions will also show a corresponding mass shift, further aiding in confident identification and quantification.

Synthesis of Deuterium-Labeled Νε-acetyl-L-lysine

The synthesis of deuterium-labeled N ϵ -acetyl-L-lysine can be achieved through chemical methods. A common approach involves the selective acetylation of the ϵ -amino group of lysine using a deuterated acetylating agent.





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A simplified workflow for the chemical synthesis of d3-Nε-acetyl-L-lysine.



Experimental Protocol: Quantification of Nε-acetyl-L-lysine in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of Nε-acetyl-L-lysine in a biological matrix (e.g., plasma, cell lysate) using deuterium-labeled Nε-acetyl-L-lysine as an internal standard.

Materials and Reagents

- Analytes: Nε-acetyl-L-lysine and deuterium-labeled Nε-acetyl-L-lysine (e.g., d3-Nε-acetyl-L-lysine)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)
- Sample Preparation: Protein precipitation solution (e.g., ACN with 0.1% FA), solid-phase extraction (SPE) cartridges (optional)
- Instrumentation: Liquid chromatography system coupled to a triple quadrupole or highresolution mass spectrometer.

Sample Preparation

- Spiking of Internal Standard: To a known volume or weight of the biological sample, add a known amount of deuterium-labeled Nε-acetyl-L-lysine solution. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.
- Protein Precipitation: Add a sufficient volume of cold protein precipitation solution (e.g., 3 volumes of ACN with 0.1% FA) to the sample. Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a new tube.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 5% ACN in water with 0.1% FA).



LC-MS/MS Analysis

- Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) to separate the analyte from other matrix components. A gradient elution with mobile phases consisting of water with 0.1% FA (A) and acetonitrile with 0.1% FA (B) is commonly employed.
- Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Nε-acetyl-L-lysine	189.1234	84.0808, 143.1179
d3-Nε-acetyl-L-lysine	192.1422	84.0808, 146.1367

Table 2: Example MRM Transitions for Nε-acetyl-L-lysine and its d3-labeled internal standard. Note: These values are theoretical and should be optimized empirically on the specific instrument used.

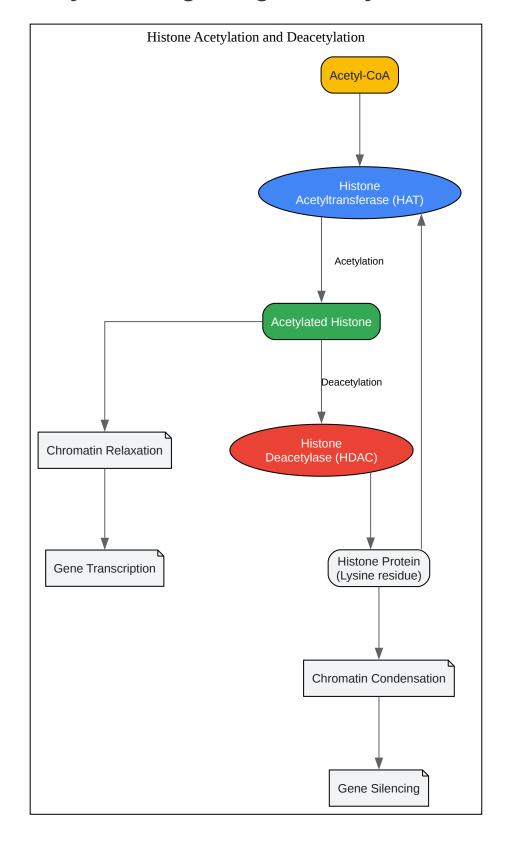
Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled Nɛ-acetyl-L-lysine into a blank matrix, along with a constant concentration of the deuterated internal standard.
- Peak Area Ratios: For each sample and calibration standard, determine the peak areas of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.
- Quantification: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve. Use the equation of the linear regression from the calibration curve to determine the concentration of Nε-acetyl-L-lysine in the unknown samples based on their measured peak area ratios.

Visualization of Key Concepts



Histone Acetylation Signaling Pathway

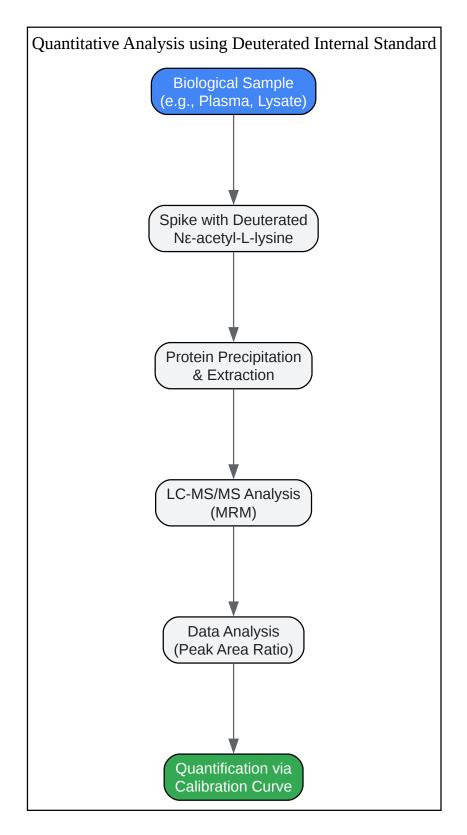


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The dynamic process of histone acetylation and its impact on gene expression.

Quantitative Proteomics Workflow





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